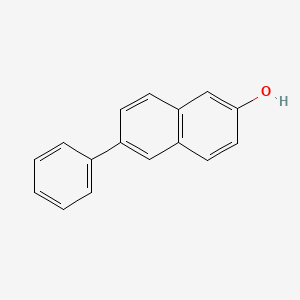
6-Phenylnaphthalen-2-ol
概述
描述
6-苯基萘-2-醇是一种有机化合物,属于萘酚类。它的特点是萘环的第六位连接着一个苯基,而第二位连接着一个羟基。
准备方法
合成路线和反应条件: 6-苯基萘-2-醇的合成通常涉及萘-2-醇与苯基的偶联。一种常见的方法是傅克烷基化反应,其中萘-2-醇在路易斯酸催化剂(如氯化铝)的存在下与苯反应。反应在无水条件下进行,以防止催化剂的水解 。
工业生产方法: 在工业环境中,可以使用连续流动反应器来扩大6-苯基萘-2-醇的生产规模。这种方法可以更好地控制反应条件,从而提高最终产品的产率和纯度。使用重结晶和色谱等先进的纯化技术可以进一步提高化合物的质量 。
化学反应分析
反应类型: 6-苯基萘-2-醇会发生各种化学反应,包括:
氧化: 羟基可以被氧化生成酮或醌衍生物。
还原: 该化合物可以被还原生成二氢衍生物。
取代: 亲电芳香取代反应可以在苯基或萘环上发生.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要生成产物:
氧化: 生成苯基萘醌。
还原: 生成6-苯基-1,2-二氢萘-2-醇。
取代: 生成卤代、硝化或磺化衍生物.
科学研究应用
6-苯基萘-2-醇在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和染料的前体。
生物学: 研究其作为生物成像中荧光探针的潜力。
医药: 探究其抗菌和抗癌特性。
工业: 用于生产聚合物,并用作润滑剂添加剂.
作用机制
6-苯基萘-2-醇的作用机制涉及其与各种分子靶标的相互作用。羟基可以与生物大分子形成氢键,影响它们的结构和功能。苯基增强了化合物的亲脂性,有利于其与细胞膜和细胞内靶标的相互作用。这些相互作用可以调节信号通路和酶活性,从而导致观察到的生物学效应 。
类似化合物:
2-萘酚: 萘环第二位连接羟基的异构体。
1-苯基萘-2-醇: 苯基连接在第一位的结构异构体。
6-甲氧基萘-2-醇: 用甲氧基代替苯基的衍生物.
独特性: 6-苯基萘-2-醇因其独特的苯基和羟基的定位而独一无二,赋予其独特的化学反应性和生物活性。它的结构特征使其成为研究和工业中各种应用的有价值的化合物 。
相似化合物的比较
2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.
1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.
6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.
Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
6-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














